5-(1,3-Thiazol-2-yl)pyridin-2-amine
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Overview
Description
5-(1,3-Thiazol-2-yl)pyridin-2-amine is a heterocyclic compound that features both a thiazole and a pyridine ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Thiazol-2-yl)pyridin-2-amine typically involves the formation of the thiazole ring followed by its attachment to the pyridine moiety. One common method involves the reaction of 2-aminopyridine with α-haloketones to form the thiazole ring . The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Thiazol-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
5-(1,3-Thiazol-2-yl)pyridin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of dyes, pigments, and catalysts.
Mechanism of Action
The mechanism of action of 5-(1,3-Thiazol-2-yl)pyridin-2-amine involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(1,3-Thiazol-2-yl)pyridin-2-amine is unique due to its specific combination of the thiazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H7N3S |
---|---|
Molecular Weight |
177.23 g/mol |
IUPAC Name |
5-(1,3-thiazol-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C8H7N3S/c9-7-2-1-6(5-11-7)8-10-3-4-12-8/h1-5H,(H2,9,11) |
InChI Key |
XVBMWWFKZCBVPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=NC=CS2)N |
Origin of Product |
United States |
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